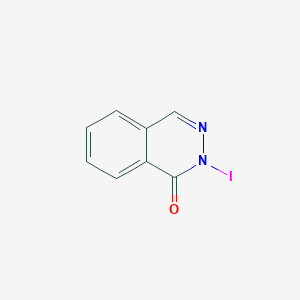

2-Iodophthalazin-1-one

Description

2-Iodophthalazin-1-one is a halogenated heterocyclic compound featuring a phthalazine core substituted with an iodine atom at the 2-position. Its synthesis typically involves multi-step organic reactions, as exemplified in the patent CN 110938095 A, where a related compound (I-1) is synthesized via sequential coupling of intermediates under controlled conditions. Key steps include the use of N,N-diisopropylethylamine as a base, L-2-aminobutyric acid isopropyl ester, and purification via column chromatography . Structural validation is achieved through ¹H-NMR and ESI-API data, confirming the integrity of the iodinated phthalazinone framework.

Properties

CAS No. |

139123-30-1 |

|---|---|

Molecular Formula |

C8H5IN2O |

Molecular Weight |

272.04 g/mol |

IUPAC Name |

2-iodophthalazin-1-one |

InChI |

InChI=1S/C8H5IN2O/c9-11-8(12)7-4-2-1-3-6(7)5-10-11/h1-5H |

InChI Key |

JEBXUSPQHRMXIG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN(C2=O)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodophthalazin-1-one typically involves the iodination of phthalazin-1-one. One common method is the direct iodination using iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out under reflux conditions to ensure complete iodination.

Industrial Production Methods: Industrial production of 2-Iodophthalazin-1-one may involve a similar iodination process but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2-Iodophthalazin-1-one undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex structures.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts and appropriate ligands for coupling reactions.

Major Products: The major products formed from these reactions include various substituted phthalazinones, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

Medicine: Derivatives of 2-Iodophthalazin-1-one are being explored for their therapeutic potential in treating diseases such as cancer and bacterial infections.

Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Iodophthalazin-1-one involves its interaction with specific molecular targets. For example, in anticancer applications, it may inhibit enzymes involved in cell proliferation or induce apoptosis in cancer cells. The iodine atom enhances its binding affinity to these targets, making it a potent compound for therapeutic use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of 2-Iodophthalazin-1-one and Analogues

| Property | 2-Iodophthalazin-1-one | Indolin-2-one | 2-Phenyl-1,2-dihydrophthalazin-1-one |

|---|---|---|---|

| Molecular Formula | C₈H₅IN₂O | C₈H₇NO | C₁₄H₁₀N₂O |

| Molecular Weight (g/mol) | 272.05 | 133.15 | 222.24 |

| Key Substituent | Iodine at C2 | Ketone at C2 | Phenyl at C2 |

| Aromatic System | Phthalazine (fused rings) | Indole-derived (single ring) | Phthalazine with phenyl substitution |

| Solubility | Low (non-polar solvents) | Moderate (polar aprotic) | Low (organic solvents) |

| Reactivity | Halogen-mediated coupling | Electrophilic substitution | Nucleophilic addition |

Key Insights :

- 2-Iodophthalazin-1-one exhibits distinct reactivity due to the iodine atom, enabling Suzuki-Miyaura or Ullmann-type couplings, which are less feasible in non-halogenated analogues like Indolin-2-one .

- Indolin-2-one (C₈H₇NO) lacks the fused aromatic system of phthalazinones, resulting in lower steric hindrance and higher solubility in polar solvents .

- 2-Phenyl-1,2-dihydrophthalazin-1-one incorporates a phenyl group, enhancing π-π stacking interactions but reducing electrophilic substitution activity compared to iodinated derivatives .

Critical Discussion of Divergences

- Reactivity Contradictions : While Indolin-2-one’s synthesis () emphasizes ambient-temperature reactions, 2-Iodophthalazin-1-one requires cryogenic conditions (-25°C) for intermediate stabilization, highlighting its synthetic complexity .

- Structural Limitations : The phenyl group in 2-phenyl-1,2-dihydrophthalazin-1-one reduces electrophilic sites compared to iodine-substituted derivatives, limiting its utility in cross-coupling chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.